D-myo-Inositol-1,5,6-triphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,5,6-triphosphate (sodium salt): is a synthetic analog of naturally occurring inositol phosphates. These compounds play a crucial role in the regulation of cellular processes through calcium signaling pathways. D-myo-Inositol-1,5,6-triphosphate (sodium salt) is particularly significant in cellular biology research, especially in the study of intracellular signal transduction pathways .
Mechanism of Action
Target of Action
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a synthetic analog of naturally occurring inositol phosphates . The primary targets of this compound are yet to be determined .
Mode of Action
It is known to play a role in intracellular signal transduction pathways .
Biochemical Pathways
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is involved in the regulation of cellular processes through calcium . It is an intermediate compound, produced by the dephosphorylation of various inositol-tetrakisphosphate forms .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability.
Result of Action
It is known to regulate cellular functions including cell cycling, apoptosis, differentiation, and motility .
Action Environment
It is known that the compound should be stored at temperatures between 28°c .
Biochemical Analysis
Cellular Effects
D-myo-Inositol-1,5,6-triphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of D-myo-Inositol-1,5,6-triphosphate (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of D-myo-Inositol-1,5,6-triphosphate (sodium salt) over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently available .
Dosage Effects in Animal Models
The effects of D-myo-Inositol-1,5,6-triphosphate (sodium salt) vary with different dosages in animal models. Specific information about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Transport and Distribution
The transport and distribution of D-myo-Inositol-1,5,6-triphosphate (sodium salt) within cells and tissues involve various transporters and binding proteins. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
The subcellular localization of D-myo-Inositol-1,5,6-triphosphate (sodium salt) and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,5,6-triphosphate (sodium salt) typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for D-myo-Inositol-1,5,6-triphosphate (sodium salt) are not widely documented. the general approach involves large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,5,6-triphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways .
Common Reagents and Conditions:
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Dephosphorylation: Enzymatic reactions involving phosphatases.
Major Products: The major products formed from these reactions include various inositol phosphates, which act as intermediates in cellular signaling pathways .
Scientific Research Applications
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is extensively used in scientific research due to its role in intracellular signaling. Some of its applications include:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Plays a crucial role in the study of calcium signaling pathways and intracellular signal transduction.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Comparison with Similar Compounds
D-myo-Inositol-1,4,5-triphosphate (sodium salt): Another inositol phosphate that plays a similar role in calcium signaling but differs in the position of the phosphate groups.
D-myo-Inositol-1,3,4-triphosphate (sodium salt): Involved in different signaling pathways and has distinct biological functions.
Uniqueness: D-myo-Inositol-1,5,6-triphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways compared to other inositol phosphates. This uniqueness makes it a valuable tool in the study of specific cellular processes .
Biological Activity
D-myo-Inositol-1,5,6-triphosphate (Ins(1,5,6)P3), a derivative of myo-inositol, plays a crucial role as a second messenger in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.
Overview of D-myo-Inositol-1,5,6-triphosphate
D-myo-Inositol-1,5,6-triphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. It is primarily known for its role in calcium signaling within cells. Upon release into the cytoplasm, Ins(1,5,6)P3 binds to specific receptors on the endoplasmic reticulum (ER), leading to the release of calcium ions into the cytosol . This increase in intracellular calcium concentration is critical for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation.
Calcium Release and Signaling Pathways
Ins(1,5,6)P3 mediates calcium release from the ER by binding to InsP3 receptors (IP3Rs). This interaction induces conformational changes that open calcium channels, allowing Ca²⁺ ions to flow into the cytoplasm. The released calcium ions can then activate various downstream signaling pathways including:
- Calmodulin Activation : Calcium binds to calmodulin (CaM), activating Ca²⁺/CaM-dependent kinases which regulate numerous cellular processes.
- Apoptosis : Elevated intracellular calcium levels can trigger apoptotic pathways through activation of specific kinases such as CAMK2 .
- Gene Expression : Calcium signaling influences transcription factors that modulate gene expression related to growth and differentiation .
Biological Activities and Applications
The biological activities of D-myo-Inositol-1,5,6-triphosphate extend beyond calcium signaling. Research has highlighted its potential therapeutic applications in various conditions:
- Cancer : Ins(1,5,6)P3 has been implicated in tumor growth and metastasis. Studies indicate that modulating its levels can influence cancer cell proliferation and survival .
- Metabolic Disorders : Inositol derivatives are being explored for their roles in insulin signaling and glucose metabolism. For instance, D-chiro-inositol and myo-inositol have shown promise in improving insulin sensitivity in polycystic ovary syndrome (PCOS) patients .
- Neurological Disorders : Alterations in inositol signaling pathways are observed in neurodegenerative diseases such as Alzheimer's disease. The modulation of these pathways may offer therapeutic avenues for treatment .
Research Findings
Recent studies have provided insights into the specific mechanisms by which Ins(1,5,6)P3 exerts its effects:
Case Studies
Case Study 1: Cancer Therapy
A study explored the effects of Ins(1,5,6)P3 on prostate cancer cells. The results indicated that treatment with an Ins(1,5,6)P3 analog inhibited cell proliferation and induced apoptosis through increased intracellular calcium levels.
Case Study 2: PCOS Management
In a clinical trial involving women with PCOS, supplementation with myo-inositol improved ovulatory function and metabolic parameters. The balance between myo-inositol and D-chiro-inositol was crucial for enhancing insulin sensitivity and ovarian function .
Properties
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFBWDROYFDWKB-ZWBVJREFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na3O15P3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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